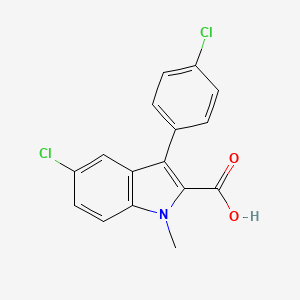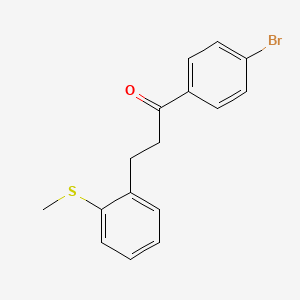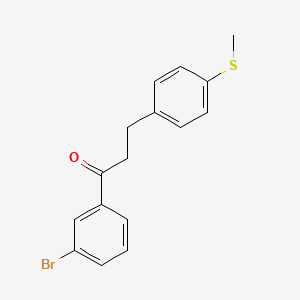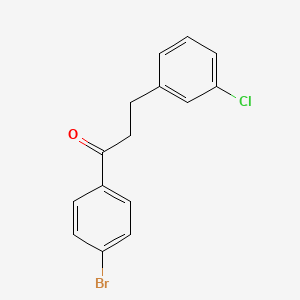
5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid, is a chlorinated indole derivative. Indole derivatives are an important class of compounds with a wide range of biological activities. They are known to interact with various receptors in the body and can serve as potent pharmacological agents. The presence of chlorine atoms and a carboxylic acid group in the molecule suggests that it may have unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of chlorinated indole derivatives can be complex, involving multiple steps and the careful selection of substituents to achieve the desired biological activity. For example, the synthesis of related compounds has been guided by 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity . The synthesis of another chlorinated indole derivative involved a novel synthetic route with an overall yield of 14.2%, indicating the challenges associated with such syntheses .
Molecular Structure Analysis
The molecular structure of chlorinated indole derivatives is often characterized using various spectroscopic techniques, including NMR and MS, as well as crystallographic techniques . These studies provide detailed information on the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets. Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular structure .
Chemical Reactions Analysis
Chlorinated indole derivatives can participate in a variety of chemical reactions, depending on their functional groups and substitution patterns. The presence of a carboxylic acid group, for instance, allows for the formation of amides and esters, which can significantly alter the compound's properties . Additionally, the reactivity of the chlorine atoms can lead to further substitution reactions, potentially yielding a wide array of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like chlorine can affect the compound's acidity and its ability to form hydrogen bonds . Crystallographic studies provide insights into the solid-state packing of these molecules, which is influenced by weak intermolecular interactions such as hydrogen bonding and π-π stacking . These properties are important for the compound's behavior in biological systems and its formulation into drugs.
科学的研究の応用
-
Synthesis and Structural Insights
- Field : Organic Chemistry
- Application : This compound is used as an intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Chemical Reactions and Derivatives
- Field : Organic Synthesis
- Application : The compound serves as a precursor in various chemical reactions.
- Method : It has been used in Sonogashira-type reactions to create pyrazolo [4,3-c]pyridines.
- Results : These processes involve cross-coupling reactions with alkynes, followed by microwave-assisted treatment.
-
Structural and Molecular Studies
- Field : Crystallography
- Application : Investigations into the crystal structures of N-substituted pyrazolines derived from similar compounds provide detailed understanding of their molecular geometry and potential interactions in crystalline forms.
- Method : X-ray diffraction methods are used to reveal its crystal structure.
- Results : These insights are crucial for the design and development of new materials and chemical entities.
-
Fluorescence Properties
- Field : Physical Chemistry
- Application : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from similar compounds, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Pharmaceutical Applications
- Field : Pharmacology
- Application : Pyrazoline derivatives have been used in certain antidepressants, antihypertensive drug molecules and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant and anti-inflammatory.
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Textile Industry Applications
- Field : Textile Industry
- Application : Triarylpyrazoline compounds have been used as fluorescent whitening agents.
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Metal Ion Fluorescent Probe
- Field : Analytical Chemistry
- Application : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from similar compounds, have been used as metal ion fluorescent probes . They have excellent selectivity for Ag+ detection .
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Laser Dyes and Fluorescent Probes
- Field : Optics
- Application : Pyrazoline derivatives have been used as laser dyes and fluorescent probes . Their applications in high-tech fields have been developed by leaps and bounds .
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Organic Nonlinear Optical Materials and Photorefractive Materials
- Field : Material Science
- Application : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from similar compounds, have been used as organic nonlinear optical materials and photorefractive materials .
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-19-13-7-6-11(18)8-12(13)14(15(19)16(20)21)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZKCOKICLBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)